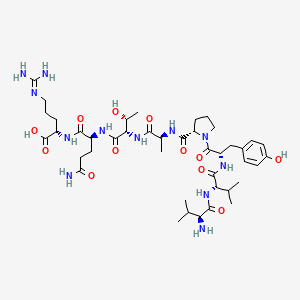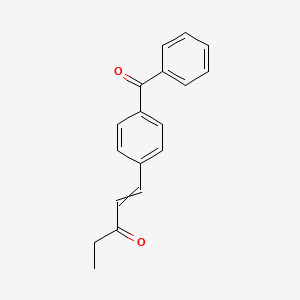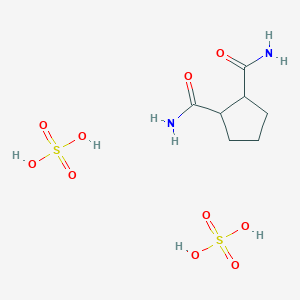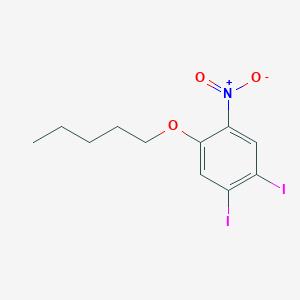
4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and a dimethylbutenylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine typically involves the reaction of 2-chlorobenzaldehyde with N,N-dimethylbut-3-en-1-amine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, resulting in the formation of methoxy or ethoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Methoxy or ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-chlorophenyl) sulfone: Another compound with chlorophenyl groups, used in the production of polysulfone plastics.
4,4’-Dichlorodiphenyl sulfone: Similar structure but with a sulfone group, used in the synthesis of high-performance polymers.
Uniqueness
4,4-Bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine is unique due to its specific combination of chlorophenyl and dimethylbutenylamine groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
915318-16-0 |
|---|---|
Molekularformel |
C18H19Cl2N |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
4,4-bis(2-chlorophenyl)-N,N-dimethylbut-3-en-1-amine |
InChI |
InChI=1S/C18H19Cl2N/c1-21(2)13-7-10-14(15-8-3-5-11-17(15)19)16-9-4-6-12-18(16)20/h3-6,8-12H,7,13H2,1-2H3 |
InChI-Schlüssel |
SEKIMNVEZMTHRT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC=C(C1=CC=CC=C1Cl)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-](/img/structure/B12618356.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)


![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)



![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)

![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)
